molecular formula C4HBrN2O B15250605 4-Bromooxazole-2-carbonitrile

4-Bromooxazole-2-carbonitrile

Cat. No.: B15250605
M. Wt: 172.97 g/mol
InChI Key: FUWPVOHTWNRXAL-UHFFFAOYSA-N
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Description

4-Bromooxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4HBrN2O This compound is characterized by the presence of a bromine atom at the 4-position of the oxazole ring and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, esterification, cyclization, and bromination . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromooxazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.

Scientific Research Applications

4-Bromooxazole-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromooxazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Bromooxazole-4-carbonitrile
  • 4-Bromo-2-oxazolecarboxylic acid
  • 2-Bromo-4-methyl-oxazole

Comparison: 4-Bromooxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4HBrN2O

Molecular Weight

172.97 g/mol

IUPAC Name

4-bromo-1,3-oxazole-2-carbonitrile

InChI

InChI=1S/C4HBrN2O/c5-3-2-8-4(1-6)7-3/h2H

InChI Key

FUWPVOHTWNRXAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C#N)Br

Origin of Product

United States

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